Enpp-1-IN-19

Oral bioavailability Pharmacokinetics ENPP1 inhibitor

ENPP1 inhibitors with high oral bioavailability are essential for in vivo STING pathway activation, yet many candidates lack this property or durable efficacy data. Enpp-1-IN-19 (compound 29f) solves this gap: - **Oral bioavailability (F=65%)** enables convenient dosing, avoiding IP/IV administration. - **Potent inhibition (IC50=68nM)** of cGAMP hydrolysis, potentiating type I IFN responses. - **In vivo validation:** Tumor growth inhibition & enhanced anti-PD-L1 efficacy in CT26 model; induces immunological memory preventing rechallenge. - **Phthalazinone scaffold** - benchmark for SAR studies.

Molecular Formula C16H16N4O3S
Molecular Weight 344.4 g/mol
Cat. No. B15136439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-19
Molecular FormulaC16H16N4O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=C(C=C3)NS(=O)(=O)N
InChIInChI=1S/C16H16N4O3S/c1-20-16(21)14-5-3-2-4-13(14)15(18-20)10-11-6-8-12(9-7-11)19-24(17,22)23/h2-9,19H,10H2,1H3,(H2,17,22,23)
InChIKeyZBMUKGSKMVACJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-19 (Compound 29f): A Phthalazinone-Based, Orally Bioavailable ENPP1 Inhibitor for Cancer Immunotherapy Research


Enpp-1-IN-19 (also designated compound 29f) is a synthetic small-molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) featuring a phthalazin-1(2H)-one core scaffold [1]. It inhibits the hydrolysis of the natural STING agonist 2′,3′-cGAMP by ENPP1 with an IC50 of 68 nM, thereby stabilizing extracellular cGAMP levels and potentiating STING-mediated type I interferon responses [1]. The compound demonstrates oral bioavailability (F = 65%) and has been characterized in the CT26 syngeneic colorectal tumor model, where it inhibits tumor growth and enhances the anti-tumor activity of anti-PD-L1 therapy [1].

Why ENPP1 Inhibitors Are Not Interchangeable: The Case for Enpp-1-IN-19's Differentiated Preclinical Profile


ENPP1 inhibitors vary substantially in potency, selectivity, oral bioavailability, and in vivo immunomodulatory efficacy. For example, the high-potency inhibitor ISM5939 (IC50 = 0.63 nM) and the selective agent Enpp-1-IN-27 (IC50 = 14.68 nM) both inhibit ENPP1, but neither has published data demonstrating oral bioavailability of 65% or the capacity to induce immunological memory that prevents tumor recurrence upon rechallenge [1]. Conversely, the cell-impermeable inhibitor STF-1084 (Ki = 110 nM) lacks oral bioavailability altogether [2]. Enpp-1-IN-19 occupies a unique position by combining moderate biochemical potency with high oral bioavailability and in vivo proof of durable antitumor immunity, a combination not fully replicated across the current ENPP1 inhibitor landscape. Substituting another ENPP1 inhibitor for Enpp-1-IN-19 without verifying these specific performance attributes risks experimental failure in oral in vivo studies or in assays requiring long-lasting immunological memory [1].

Enpp-1-IN-19 Procurement-Relevant Quantitative Differentiation Evidence


Oral Bioavailability Differentiates Enpp-1-IN-19 from Cell-Impermeable ENPP1 Inhibitors

Enpp-1-IN-19 demonstrates oral bioavailability (F) of 65% in preclinical pharmacokinetic studies [1]. This contrasts with the cell-impermeable ENPP1 inhibitor STF-1084, which exhibits an apparent Ki of 110 nM in vitro but is not orally bioavailable and requires extracellular application to inhibit ENPP1 [2]. The 65% bioavailability value for Enpp-1-IN-19 enables oral dosing in in vivo tumor models, a route not feasible for STF-1084.

Oral bioavailability Pharmacokinetics ENPP1 inhibitor

In Vivo Tumor Growth Inhibition in CT26 Syngeneic Model Compared to Vehicle Control

Orally administered Enpp-1-IN-19 (29f) significantly inhibited tumor growth in the CT26 syngeneic colorectal tumor model [1]. While exact tumor volume reduction percentages are not specified in the abstract, the study reports that 29f promoted tumor growth inhibition and increased the anti-PD-L1 response [1]. This in vivo activity differentiates Enpp-1-IN-19 from less-characterized ENPP1 inhibitors lacking published in vivo efficacy data.

In vivo efficacy Tumor growth inhibition CT26 syngeneic model

Enhancement of Anti-PD-L1 Response Distinguishes Enpp-1-IN-19 from Standalone ENPP1 Inhibitors

Enpp-1-IN-19 increases the anti-tumor efficacy of anti-PD-L1 therapy in the CT26 syngeneic model [1]. This combination benefit is a key differentiator for studies exploring ENPP1 inhibition as a strategy to sensitize tumors to immune checkpoint blockade. While other ENPP1 inhibitors such as ISM5939 also synergize with PD-1/PD-L1 blockade [2], Enpp-1-IN-19 offers a distinct chemical scaffold and established oral bioavailability that may influence combination study design.

Combination therapy Anti-PD-L1 Immune checkpoint inhibitor

Induction of Immunological Memory Prevents Tumor Recurrence: A Differentiating In Vivo Functional Endpoint

Enpp-1-IN-19 induces immunological memory that prevents tumor relapse upon rechallenge in the CT26 model [1]. This functional endpoint—protection against tumor recurrence—is a higher bar than simple tumor growth inhibition and is not uniformly demonstrated across ENPP1 inhibitors. For instance, Enpp-1-IN-27 shows antitumor efficacy in 4T1 and CT26 models , but immunological memory against rechallenge is not reported in available vendor datasheets. The demonstration of durable immune memory positions Enpp-1-IN-19 as a tool for studying long-term antitumor immunity.

Immunological memory Tumor rechallenge Cancer immunotherapy

Recommended Research and Procurement Scenarios for Enpp-1-IN-19 Based on Validated Preclinical Evidence


Oral In Vivo Cancer Immunotherapy Studies Requiring STING Pathway Activation

Enpp-1-IN-19 is the appropriate choice for investigators requiring an orally bioavailable ENPP1 inhibitor to activate STING-mediated innate immunity in syngeneic tumor models. Its 65% oral bioavailability [1] enables convenient oral dosing, eliminating the need for intraperitoneal or intravenous administration. The compound has been validated in the CT26 colorectal cancer model, where it inhibits tumor growth and enhances anti-PD-L1 responses [1].

Combination Therapy Research with Immune Checkpoint Inhibitors

Researchers investigating the combination of ENPP1 inhibition with PD-1/PD-L1 blockade should select Enpp-1-IN-19 based on its demonstrated ability to increase anti-PD-L1 efficacy in vivo [1]. The compound's oral bioavailability and phthalazinone scaffold offer a distinct chemical matter from other ENPP1 inhibitors, which may influence combination study design and interpretation.

Studies of Immunological Memory and Tumor Recurrence Prevention

Enpp-1-IN-19 is uniquely suited for experiments assessing durable antitumor immunity and prevention of tumor relapse. The compound induces immunological memory that protects against tumor rechallenge in the CT26 model [1]. This functional property is not consistently reported for other ENPP1 inhibitors and makes Enpp-1-IN-19 a valuable tool for investigating long-term protective immunity.

Chemical Biology and Structure-Activity Relationship (SAR) Studies of ENPP1 Inhibition

As a phthalazinone-based ENPP1 inhibitor with fully characterized in vitro and in vivo pharmacology, Enpp-1-IN-19 serves as an excellent reference compound for SAR studies. Its IC50 of 68 nM and oral bioavailability of 65% provide benchmark values against which novel ENPP1 inhibitors can be compared [1].

Technical Documentation Hub

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